![molecular formula C17H19N3O5S B2529655 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one CAS No. 2194903-37-0](/img/structure/B2529655.png)

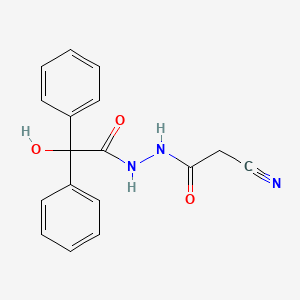

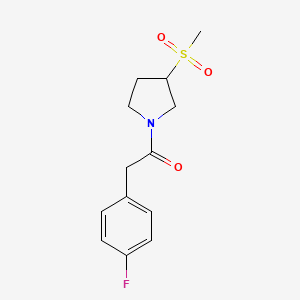

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel series of 1,3,4-oxadiazole and benzo[d]imidazole-containing connections developed as potential antimicrobial agents . The structures of this new series were characterized by various spectral techniques like IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis .

Synthesis Analysis

The synthesis of this compound involves a new and effective method for 1,3,4-thiadiazol-2(3H)-one derivatives, achieving 81-88% and 63-71% yields, using an intramolecular addition-elimination reaction on the thiadiazole ring .Molecular Structure Analysis

The molecular structure of this compound was characterized by various spectral techniques like IR, 1H NMR, 13C NMR, LC–MS, and elemental analysis . Single-crystal X-ray diffraction was also used to validate the precise structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an intramolecular addition-elimination reaction on the thiadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using Differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), elemental analysis, and infrared spectroscopy (IR) .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and Anti-arrhythmic Activity

A study on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, including the treatment of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate, led to the formation of 1,3,4-thiadiazole derivatives. These compounds were found to have significant anti-arrhythmic activity, demonstrating the potential medical applications of such structures (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antileishmanial Activity

Another research focus is on 1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, highlighting their antileishmanial activity. The study synthesized a series of these compounds and tested them against Leishmania major, finding that certain derivatives showed very good activity in both promastigote and amastigote forms. This indicates a promising avenue for the development of antiprotozoal drugs (Tahghighi et al., 2011).

Anticancer Activity

A study on the synthesis, in silico, and in vivo evaluation of novel 1,3,4-thiadiazole analogues as anticancer agents showed that such compounds have potential anticancer properties. The study involved synthesizing a series of thiadiazole derivatives and evaluating their in vitro and in vivo anticancer activity, demonstrating the versatility of 1,3,4-thiadiazole scaffolds in developing new anticancer agents (Krishna et al., 2020).

Molecular Docking and Structural Analysis

Molecular Docking Studies

Research on benzothiazolopyridine compounds, including 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives, utilized molecular docking studies to predict activity against key targets like estrogen and progesterone receptors, important in breast cancer research. The study highlighted the utility of molecular docking in assessing the interaction of synthesized compounds with biological targets, providing insights into their potential efficacy (Shirani et al., 2021).

Mecanismo De Acción

Direcciones Futuras

The emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) pathogens has resulted in the development of new potent antimicrobials . This compound, with its promising antimicrobial activity, could be a potential candidate for further development and study in the fight against these resistant pathogens .

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-11(24-13-2-3-14-15(8-13)23-10-22-14)16(21)20-6-4-12(5-7-20)25-17-19-18-9-26-17/h2-3,8-9,11-12H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXCPPYQWVVBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=NN=CS2)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)

![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)